molecular formula C2H2Li2N2S3 B11746444 1,3,4-Thiadiazole-2,5-dithiol dilithium

1,3,4-Thiadiazole-2,5-dithiol dilithium

Cat. No.: B11746444
M. Wt: 164.2 g/mol
InChI Key: JYOODVYBYHZQCN-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole-2,5-dithiol dilithium is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. It is known for its high nucleophilicity and ability to form coordination polymers with metals, making it useful in a range of applications from analytical chemistry to industrial processes .

Preparation Methods

The synthesis of 1,3,4-thiadiazole-2,5-dithiol dilithium typically involves the reaction of 1,3,4-thiadiazole-2,5-dithiol with lithium reagents under controlled conditions. One common method includes the use of lithium hydroxide or lithium carbonate in an aqueous or organic solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,3,4-Thiadiazole-2,5-dithiol dilithium undergoes various chemical reactions, including:

Scientific Research Applications

1,3,4-Thiadiazole-2,5-dithiol dilithium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,3,4-thiadiazole-2,5-dithiol dilithium exerts its effects involves its high nucleophilicity and ability to form stable coordination complexes with metal ions. The thiadiazole ring contains three donor atoms (one sulfur and two nitrogen), which facilitate the binding to metal ions and other electrophiles . This binding can influence various molecular pathways, making the compound useful in both analytical and therapeutic applications.

Comparison with Similar Compounds

1,3,4-Thiadiazole-2,5-dithiol dilithium can be compared with other similar compounds such as:

Properties

Molecular Formula

C2H2Li2N2S3

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C2H2N2S3.2Li/c5-1-3-4-2(6)7-1;;/h(H,3,5)(H,4,6);;

InChI Key

JYOODVYBYHZQCN-UHFFFAOYSA-N

Canonical SMILES

[Li].[Li].C1(=S)NNC(=S)S1

Origin of Product

United States

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